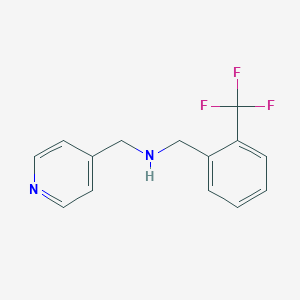![molecular formula C23H28ClN3O3 B315427 N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B315427.png)
N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring, a propoxyphenyl group, and a chlorinated phenyl ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the propoxyphenyl group: This step involves the alkylation of the piperazine ring with 4-propoxybenzyl chloride in the presence of a base such as potassium carbonate.
Chlorination of the phenyl ring: The chlorination of the phenyl ring can be carried out using thionyl chloride or phosphorus pentachloride.
Amidation reaction: The final step involves the reaction of the chlorinated phenyl derivative with propanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and propoxyphenyl group are key to its binding affinity and specificity. Upon binding, it can modulate the activity of the target protein, leading to downstream effects on cellular pathways. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-[4-[oxo-(4-methoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide: Similar structure but with a methoxy group instead of a propoxy group.
N-[3-chloro-4-[4-[oxo-(4-ethoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide: Similar structure but with an ethoxy group instead of a propoxy group.
N-[3-chloro-4-[4-[oxo-(4-butoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}propanamide is unique due to the presence of the propoxy group, which can influence its lipophilicity, binding affinity, and overall pharmacokinetic properties. This makes it distinct from its analogs with different alkoxy groups, potentially leading to variations in biological activity and therapeutic potential.
Properties
Molecular Formula |
C23H28ClN3O3 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-3-15-30-19-8-5-17(6-9-19)23(29)27-13-11-26(12-14-27)21-10-7-18(16-20(21)24)25-22(28)4-2/h5-10,16H,3-4,11-15H2,1-2H3,(H,25,28) |
InChI Key |
FJLNRDTWGAXPMP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)CC)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)CC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B315345.png)
![N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B315346.png)
![[1,1'-biphenyl]-4-yl-N-(4-pyridinylmethyl)methanamine](/img/structure/B315347.png)
![1-(4-fluorophenyl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B315348.png)


![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B315355.png)
![Benzyl[2-(trifluoromethyl)benzyl]amine](/img/structure/B315358.png)

![1-{[2-(Trifluoromethyl)benzyl]amino}propan-2-ol](/img/structure/B315363.png)
![N-{4-[(2,4-dimethoxybenzyl)amino]phenyl}acetamide](/img/structure/B315365.png)
![2-[([1,1'-Biphenyl]-4-ylmethyl)amino]-1-butanol](/img/structure/B315367.png)


